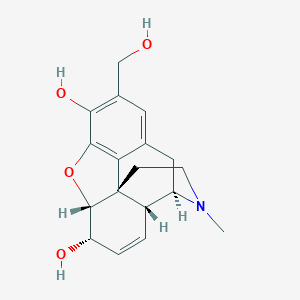
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-, also known as MDM, is a synthetic opioid compound that has been used in scientific research for its analgesic and antitussive properties. MDM is a derivative of morphine and is structurally similar to other opioids such as codeine and hydrocodone.
Wirkmechanismus
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- works by binding to opioid receptors in the brain and spinal cord. This binding activates a series of biochemical pathways that ultimately result in the inhibition of pain signals and the suppression of cough reflex.
Biochemische Und Physiologische Effekte
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has several biochemical and physiological effects, including pain relief, cough suppression, and sedation. It can also cause respiratory depression, nausea, and vomiting. Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has a high potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- is a useful tool for studying the opioid system and its role in pain and coughing. It can be used to develop new drugs for treating these conditions. However, Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has limitations in that it can be difficult to obtain and has a high potential for abuse.
Zukünftige Richtungen
There are several future directions for research on Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-. One area of interest is the development of new drugs based on the structure of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- that have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- use on the brain and body. Finally, there is a need for more research on the potential use of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- in treating opioid addiction and withdrawal symptoms.
Conclusion:
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- is a synthetic opioid compound that has been used in scientific research for its analgesic and antitussive properties. It has several biochemical and physiological effects, including pain relief, cough suppression, and sedation. Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has limitations in that it can be difficult to obtain and has a high potential for abuse. However, it is a useful tool for studying the opioid system and developing new drugs for treating pain and coughing. There are several future directions for research on Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-, including the development of new drugs, the study of long-term effects, and the potential use in treating opioid addiction and withdrawal symptoms.
Synthesemethoden
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- can be synthesized through a multistep process starting from morphine. The process involves several chemical reactions including reduction, dehydration, and oxidation. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has been used in scientific research for its analgesic and antitussive properties. It has been shown to be effective in reducing pain and coughing in animal models. Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
Eigenschaften
CAS-Nummer |
198273-90-4 |
|---|---|
Produktname |
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- |
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-10-(hydroxymethyl)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C18H21NO4/c1-19-5-4-18-11-2-3-13(21)17(18)23-16-14(18)9(7-12(11)19)6-10(8-20)15(16)22/h2-3,6,11-13,17,20-22H,4-5,7-8H2,1H3/t11-,12+,13-,17-,18-/m0/s1 |
InChI-Schlüssel |
KPTNEAFOTXBROR-DNJOTXNNSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)CO |
SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)CO |
Kanonische SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)CO |
Andere CAS-Nummern |
198273-90-4 |
Synonyme |
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methy l-, (5alpha,6alpha)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



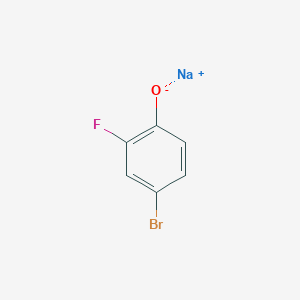
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)
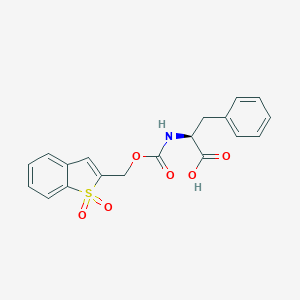
![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)
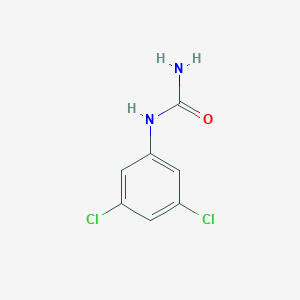
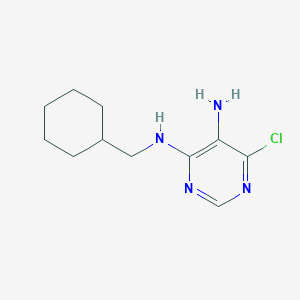
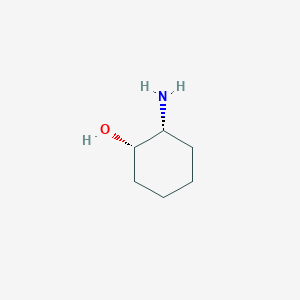
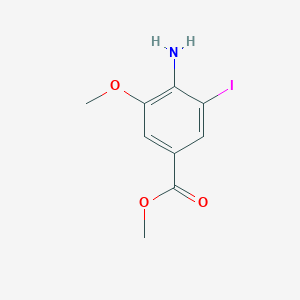
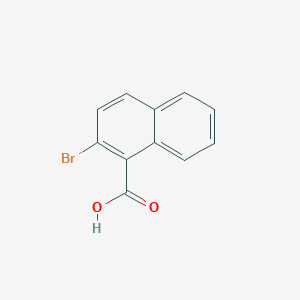
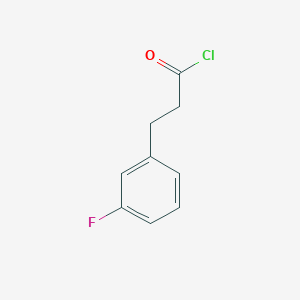
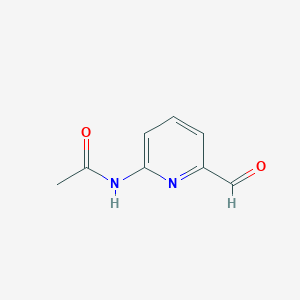
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)
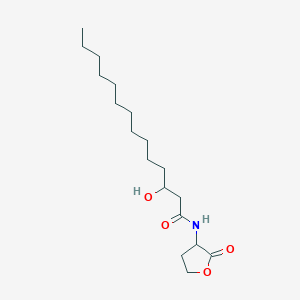
![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)